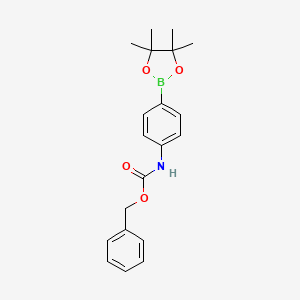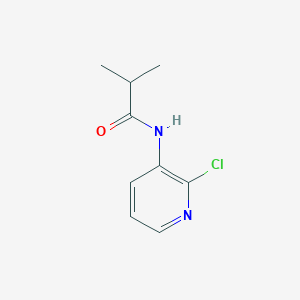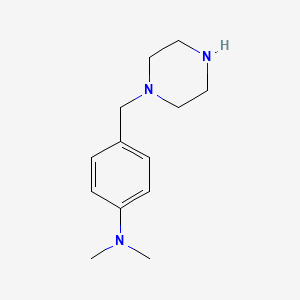
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
概要
説明
5-アミノタリドミド: は、免疫調節化合物であるタリドミドの誘導体ですこの化合物は、C13H11N3O4 という分子式を持ち、分子量は273.2 g/mol です .
科学的研究の応用
化学: 5-アミノタリドミドは、標的タンパク質分解(PROTAC)などの様々な化合物の合成における中間体として使用され、標的タンパク質分解に用途があります .
生物学: この化合物は、細胞増殖やアポトーシスへの影響を調査するために、生物学的研究で使用されています。
医学: 5-アミノタリドミドは、多発性硬化症や癌などの疾患の治療における治療の可能性を探られています。 前臨床試験で有望な結果を示しているタリドミド誘導体の合成における中間体です .
産業: この化合物は、新しい医薬品や治療剤の開発に使用されています。 その独自の特性により、創薬および開発において貴重なツールとなっています .
作用機序
5-アミノタリドミドは、カルリン4リングE3ユビキチンリガーゼ(CRL4)複合体の基質認識受容体であるセレビロン(CRBN)に結合することでその効果を発揮します。この結合により、非天然の基質がCRL4 CRBNに動員され、それらのユビキチン化とそれに続く分解が引き起こされます。 この化合物の作用機序には、腫瘍壊死因子(TNF)、インターロイキン6(IL-6)、血管内皮増殖因子(VEGF)などの様々な分子標的と経路の調節が含まれます .
生化学分析
Biochemical Properties
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. It interacts with enzymes such as cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s ability to bind to cereblon and modulate its activity is a key aspect of its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting the interactions between tumor cells and their microenvironment. Additionally, it can enhance immune responses, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to cereblon, leading to the recruitment of target proteins for ubiquitination and degradation. This process results in the inhibition of specific signaling pathways and changes in gene expression. The compound’s ability to modulate the activity of cereblon and other proteins is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target proteins and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein degradation and immune responses without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and off-target interactions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, leading to the degradation of target proteins. This interaction can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its activity and the efficiency of protein degradation .
準備方法
合成経路と反応条件: 5-アミノタリドミドは、いくつかの合成経路によって合成できます。一般的な方法の1つは、特定の条件下で、タリドミドとアンモニアまたはアミンを反応させることです。 この反応には、ジメチルスルホキシド(DMSO)などの溶媒が必要で、アミノ誘導体の生成を促進するために高温で実施される場合があります .
工業的製造方法: 5-アミノタリドミドの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスでは、高い収率と純度を確保するために、反応条件を最適化します。 再結晶やクロマトグラフィーなどの高度な精製技術を使用して、高純度の目的の生成物を得るのが一般的です .
化学反応の分析
反応の種類: 5-アミノタリドミドは、次のような様々な化学反応を起こします。
酸化: アミノ基は酸化されて、対応するニトロまたはヒドロキシルアミン誘導体を形成できます。
還元: この化合物は、還元されて、様々な還元誘導体を形成できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物:
酸化: ニトロまたはヒドロキシルアミン誘導体。
還元: 様々な官能基を持つ還元誘導体。
置換: 様々な官能基を持つ置換誘導体.
類似化合物との比較
類似化合物:
タリドミド: 5-アミノタリドミドの親化合物で、免疫調節および抗炎症作用で知られています。
レナリドミド: タリドミドの誘導体で、多発性骨髄腫の治療に使用される、強力な作用と副作用の低減を特徴としています。
独自性: 5-アミノタリドミドは、セレビロンへの特異的な結合と、様々な治療剤の合成における中間体としての役割によってユニークです。 複数の分子標的と経路を調節する能力により、科学研究と創薬における貴重な化合物となっています .
特性
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICWMVJMJVXCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431253 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-76-0 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)






